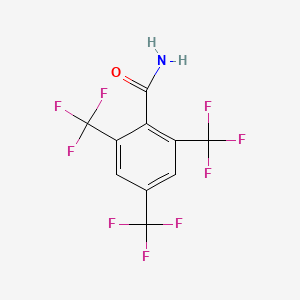

2,4,6-Tris(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULXQCOKFJQXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Steric Fortresses: Engineering Super-Bulky Fluorinated Amides for Ligand Design

Executive Summary

In the high-stakes arena of organometallic catalysis and drug discovery, ligand failure is often driven by two factors: oxidative degradation and bimolecular decomposition (dimerization). Standard bulky ligands (e.g., HMDS, Dipp-based amides) address the latter but often fail the former. Super-bulky fluorinated amides represent a paradigm shift. By grafting perfluorinated moieties onto sterically demanding backbones (such as terphenyls or hypersilyls), researchers can simultaneously enforce kinetic isolation of the metal center while enhancing Lewis acidity through the electron-withdrawing nature of fluorine.

This guide details the design, synthesis, and application of these "Steric Fortresses," providing a roadmap for stabilizing highly reactive metal species (e.g., low-valent main group elements or electrophilic transition metals) that are otherwise transient.

Part 1: The Physico-Chemical Rationale

The integration of fluorine into super-bulky amides is not merely for solubility; it is a deliberate electronic lever.

The "Fluorine Effect" in Ligand Design[1]

-

Electronic Activation: The high electronegativity of fluorine (

) pulls electron density from the amide nitrogen, reducing the -

The Ortho-Fluorine Effect: In perfluorinated aryl groups (e.g.,

), the ortho-fluorines can engage in weak intramolecular interactions ( -

Oxidative Robustness: C-F bonds (approx. 116 kcal/mol) are significantly more resistant to oxidative cleavage than C-H bonds, allowing these ligands to survive harsh oxidative protocols.

Visualization of Design Logic

The following diagram illustrates the interplay between steric bulk and fluorination in ligand performance.

Figure 1: The convergence of steric bulk and electronic modulation in fluorinated amide design.

Part 2: Structural Classes of Super-Bulky Fluorinated Amides

We distinguish between two primary classes of ligands suitable for high-performance applications.

Class A: Fluorinated Terphenyl Amides ( )

These are the "Geometric Giants." They utilize a terphenyl backbone where the flanking aryl rings are perfluorinated (e.g., pentafluorophenyl).

-

Structure: A central phenyl ring substituted at the 2,6-positions with

groups. -

Utility: Creates a deep, electron-deficient pocket. Ideal for stabilizing low-coordinate Ge(II), Sn(II), or Cr(II) species.

Class B: Perfluorinated Diarylamides ( )

These are the "Electronic Specialists." While less sterically massive than terphenyls, the decafluorodiphenylamido group is an extreme electron-withdrawing ligand.

-

Utility: Pushes metal centers to high oxidation states or enhances the reactivity of cationic catalysts.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Super-Bulky Fluorinated Terphenyl Precursor

Target:

Reagents:

-

2,6-Dibromoaniline (10.0 mmol)

-

Pentafluorophenylboronic acid (25.0 mmol, 2.5 eq)

- (2 mol %)

-

S-Phos or

(4 mol %) - (30.0 mmol)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

-

Inert Setup: In a glovebox, combine 2,6-dibromoaniline, boronic acid, base, and Pd-catalyst in a heavy-walled Schlenk flask.

-

Solvent Addition: Add degassed Toluene/Water mixture. The biphasic system helps dissolve the inorganic base while the organic phase hosts the coupling.

-

Reflux: Seal the flask and heat to 100°C for 48 hours. Note: The reaction is slow due to the extreme steric crowding of the 2,6-positions and the electron-deficient nature of the boronic acid.

-

Workup: Cool to RT. Extract with dichloromethane (

). Wash the organic layer with brine and dry over -

Purification: The crude product is often a dark oil. Purify via column chromatography (Hexanes/DCM 9:1). The fluorinated product will elute first due to high lipophilicity. Recrystallize from hot ethanol to obtain white needles.

Protocol 2: Metallation (Lithiation)

Target: Lithium [2,6-Bis(pentafluorophenyl)anilide]

Rationale: Deprotonation of fluorinated anilines requires care. The

Step-by-Step Workflow:

-

Cooling: Dissolve the purified aniline (1.0 eq) in dry Hexanes/Toluene (1:1) and cool to -78°C.

-

Deprotonation: Slowly add

-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 20 minutes.-

Critical Check: If the solution turns deep red/brown immediately, decomposition (C-F attack) may be occurring. A pale yellow or colorless solution is desired.

-

-

Warming: Allow the mixture to warm naturally to Room Temperature (RT) over 4 hours.

-

Isolation: Volatiles are removed under vacuum. The resulting lithium salt is washed with cold pentane to remove residual organics.

-

Storage: Store as a solid in the glovebox. Do not store in THF for prolonged periods, as ether cleavage can occur with highly Lewis acidic lithium species.

Part 4: Data & Performance Metrics

When evaluating these ligands against non-fluorinated analogs (e.g., Terphenyl vs. Fluorinated Terphenyl), the following metrics are standard.

Table 1: Comparative Ligand Metrics

| Feature | Standard Bulky Amide (Dipp) | Super-Bulky Fluorinated Amide | Impact on Catalyst |

| Cone Angle / | High ( | Very High ( | Extreme kinetic protection; prevents dimerization. |

| Electronic Nature | Electron Donating (+I) | Electron Withdrawing (-I) | Increases metal electrophilicity; stabilizes anionic intermediates. |

| Solubility | Hydrocarbons | Fluorinated Solvents/Aromatics | Allows catalysis in biphasic fluorous systems. |

| C-H Activation | Moderate Activity | High Activity | Fluorine substituents resist oxidative degradation during C-H functionalization. |

| Oxidation Potential | Low (Easily Oxidized) | High (Resists Oxidation) | Enables use with high-valent metals (e.g., Co(IV), Fe(IV)). |

Part 5: Application Case Study

Stabilization of Low-Coordinate Germanium(II)

Low-valent main group species (germylenes) are typically unstable. Using the Class A ligand described above (

Mechanism:

-

The bulky terphenyl "wings" wrap around the Ge center, preventing oligomerization.

-

The

groups repel incoming nucleophiles via electrostatic repulsion (fluorine lone pairs). -

Result: A stable, crystalline germylene capable of activating small molecules (

,

Figure 2: Synthetic pathway for generating active metal complexes with super-bulky fluorinated amides.

References

-

Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of Superbulky Amide Ligands by Addition of Polar Reagents to Sila-Imine. Source: Chemistry - A European Journal (via ResearchGate). URL:[Link]

-

Polyfluorinated Functionalized m-Terphenyls: New Substituents and Ligands in Organometallic Synthesis. Source: Organometallics (ACS Publications). URL:[Link]

-

Extremely bulky amide ligands in main group chemistry. Source: Chemical Society Reviews (RSC). URL:[Link]

-

Modular synthesis of diphosphoramidite ligands derived from 1,8,10,9-triazaboradecalin. Source: National Science Foundation (Public Access). URL:[Link]

The Fluoromesityl Ligand: Electronic & Steric Architecture of 2,4,6-Tris(trifluoromethyl)phenyl

The following technical guide is structured to provide a mechanistic and practical deep-dive into the 2,4,6-tris(trifluoromethyl)phenyl group, often referred to as the "Fluoromesityl" (

Technical Whitepaper | Application Note: AN-246-TFM [1]

Executive Summary

The 2,4,6-tris(trifluoromethyl)phenyl group (

Structural & Electronic Fundamentals

The utility of the

The "Push-Pull" Paradox

While typical bulky ligands (e.g., tert-butyl, Mesityl) are electron-donating (+I effect),

| Parameter | Value / Description | Impact |

| Hammett Constant ( | Highly electron-deficient ring system. | |

| Steric Bulk ( | High (comparable to Mesityl) | Kinetic stabilization of reactive centers. |

| Lipophilicity ( | High | Enhanced membrane permeability; "Grease" ball effect. |

| Coordination Geometry | Orthogonal Twist | Prevents planar conjugation; breaks symmetry. |

The Fluorine-Stabilization Mechanism

In Lewis acidic centers (e.g., Boron or Cations), the ortho-fluorine atoms can donate electron density into the empty p-orbital of the central atom. This intramolecular

-

Pro: It thermodynamically stabilizes highly reactive cations (e.g., phosphenium ions).

-

Con: It can "quench" the Lewis acidity required for Frustrated Lewis Pair (FLP) catalysis, rendering

inactive for

Visualization: Steric-Electronic Interplay

The following diagram illustrates the orthogonal locking mechanism and the intramolecular donation path.

Figure 1: The

Synthesis & Access: The Lithiation Protocol

Direct electrophilic substitution to install three

Precursor Preparation

The bromide precursor is typically synthesized via the bromination of 1,3,5-tris(trifluoromethyl)benzene.

-

Safety Critical: 1,3,5-tris(trifluoromethyl)benzene is volatile and toxic.[1] All operations must be performed in a well-ventilated fume hood.

Protocol: Generation of and Electrophile Trapping

Objective: Synthesis of

Reagents:

-

1-bromo-2,4,6-tris(trifluoromethyl)benzene (

eq) -

(

-

Diethyl ether (

) or THF (Anhydrous) -

Electrophile (e.g.,

,

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask under Argon atmosphere. Add 1-bromo-2,4,6-tris(trifluoromethyl)benzene and dissolve in anhydrous

. -

Cryogenic Cooling: Cool the solution to

using a dry ice/acetone bath. Note: Temperature control is critical to prevent "Benzyne" type elimination or polymerization. -

Lithiation: Add

dropwise over 20 minutes. The solution will typically turn a pale yellow/orange. -

Equilibration: Stir at

for 1–2 hours. The species generated is -

Trapping: Add the electrophile (dissolved in solvent if solid) slowly at

. -

Warming: Allow the mixture to warm slowly to room temperature overnight.

-

Workup: Remove solvent in vacuo. Extract with non-polar solvent (Hexane/Pentane) to precipitate Lithium salts (

). Filter and recrystallize.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for introducing the

Application Case Study: Main Group Stabilization vs. FLP

Stabilization of Low-Coordinate Species

The

-

Mechanism: The massive steric bulk prevents oligomerization (e.g.,

). -

Advantage: Unlike "Supermesityl" (

), the

The FLP Limitation (Crucial Insight)

In Frustrated Lewis Pair (FLP) chemistry, the 3,5-bis(trifluoromethyl)phenyl group (

-

Takeaway: Use

when you need radical stability or cation protection . Use 3,5-

Pharmaceutical Relevance: Bioisosteres & Lipophilicity[1]

In drug discovery, the 2,4,6-tris(trifluoromethyl)phenyl moiety is investigated not just for sterics, but for ADME (Absorption, Distribution, Metabolism, Excretion) tuning.[1]

Metabolic Blocking

The 2, 4, and 6 positions are the primary sites for cytochrome P450 oxidative metabolism in phenyl rings.[1] Blocking all three with metabolically stable

Lipophilicity Modulation

The addition of nine fluorine atoms significantly increases

| Substituent | Hansch | Effect |

| Baseline | ||

| Moderate Lipophilicity | ||

| High Lipophilicity | ||

| Total | Extreme Hydrophobicity |

Application: This group is used to drive compounds across the Blood-Brain Barrier (BBB) or to anchor a molecule within a hydrophobic pocket of a target protein.

References

-

Edelmann, F. T. (1996). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Comments on Inorganic Chemistry.

-

Ashley, A. E., et al. (2015). Exploring Structural and Electronic Effects in Three Isomers of Tris{bis(trifluoromethyl)phenyl}borane. Dalton Transactions.[2]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Stephan, D. W. (2015).[3] Frustrated Lewis Pairs. Journal of the American Chemical Society.[4]

-

Hagooly, Y., et al. (2017). The Synthesis of 1-Bromo-2,4,6-tris(trifluoromethyl)benzene. European Journal of Organic Chemistry.

Sources

The Ortho-Effect: Steric and Electronic Consequences of Trifluoromethyl Groups in Benzamide Derivatives

Executive Summary: The Fluorine Factor

In medicinal chemistry, the benzamide scaffold is a "privileged structure," serving as the pharmacophore for antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors, and oncology targets. The introduction of a trifluoromethyl (

This guide analyzes the steric dominance of the ortho-

Steric Quantification: Beyond the "Heavy Methyl"

Designers often mistakenly view

Table 1: Comparative Steric and Electronic Parameters[1]

| Substituent | Van der Waals Volume ( | Taft Steric Parameter ( | Charton Value ( | Bioisosteric Equivalence |

| 0.0 | 0.00 | 0.00 | - | |

| 5.8 | -0.46 | 0.27 | ||

| 13.7 | -1.24 | 0.52 | ||

| 42.6 | -2.40 | 0.91 | ||

| 36.5 | -1.71 | 0.76 | ||

| 52.6 | -2.78 | 1.24 | - |

Key Insight: The Taft

The "Twist" Mechanism: Conformational Decoupling

The defining feature of ortho-

Resonance Inhibition

In a standard benzamide, the amide group is coplanar with the phenyl ring to maximize

-

Mechanism: The ortho-

group clashes with the amide carbonyl oxygen or the amide hydrogen (depending on conformation). -

Result: The amide bond rotates out of plane (dihedral angle

shifts from -

Consequence: The resonance interaction between the phenyl ring and the amide is broken ("resonance decoupling"). This makes the amide carbonyl more electrophilic (reactive) and the N-H proton more acidic (better hydrogen bond donor).

Atropisomerism

If the amide nitrogen bears bulky substituents (e.g.,

-

Class 1 Atropisomers (<20 kcal/mol): Rapid rotation (e.g., primary amides).

-

Class 2/3 Atropisomers (>20 kcal/mol): Separable rotamers.

-

Implication: You may inadvertently synthesize a mixture of stable atropisomers, which regulatory bodies (FDA/EMA) may treat as impurities or distinct drugs.

Visualization: The Steric-Electronic Cascade

Caption: The causal chain of the "Ortho-Effect," where steric bulk forces a conformational change that alters electronic and pharmacological properties.

Synthetic Methodologies: Overcoming the Barrier

Synthesizing ortho-

The Acid Chloride Route (Preferred)

The high reactivity of acid chlorides overcomes the steric barrier. This is the "Gold Standard" for sterically encumbered amides.

The Nitrile Hydrolysis Route (Scalable)

For primary amides, hydrolyzing the corresponding nitrile is often cleaner than trying to couple the acid and ammonia.

Visualization: Synthetic Decision Tree

Caption: Workflow for selecting the optimal synthetic pathway based on steric constraints.

Experimental Protocols

The following protocols are designed for reproducibility and high yield, specifically addressing the challenges of the

Protocol A: Synthesis via Acid Chloride (General Applicability)

Objective: Synthesis of N-substituted-2-(trifluoromethyl)benzamide.

Reagents:

-

2-(Trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.) -

Amine (

) (1.2 eq) -

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the benzoic acid derivative in anhydrous DCM.

-

Chlorination: Add

dropwise at 0°C. (Note: For extremely hindered substrates, add catalytic DMF). Reflux for 2-4 hours. Monitoring: Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion). -

Evaporation: Concentrate in vacuo to remove excess

. Co-evaporate with toluene twice to ensure removal of traces (Crucial: Residual -

Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.[2][3]

-

Addition: Add the mixture of Amine and

in DCM dropwise. The reaction is exothermic. -

Workup: Stir at Room Temperature (RT) for 4-12 hours. Wash with 1N HCl (to remove unreacted amine), then sat.

, then Brine. -

Purification: Recrystallize from Hexane/EtOAc. Column chromatography is rarely needed if the acid chloride formation was complete.

Protocol B: Conformational Analysis (NMR)

Objective: Determine if your benzamide exists as a stable atropisomer.

-

Variable Temperature (VT) NMR: Dissolve 10 mg of the compound in

or -

Acquisition: Acquire

NMR spectra at 25°C, 40°C, 60°C, 80°C, and 100°C. -

Analysis: Look for the coalescence of diastereotopic protons (e.g., if you have an N-benzyl group, the benzylic

protons will appear as an AB quartet if rotation is slow, and collapse to a singlet if rotation is fast). -

Calculation: Use the coalescence temperature (

) to calculate the rotational energy barrier (

References

-

Taft Steric Parameters: Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York.

-

Bioisosterism of CF3: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Revealing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022.

-

Synthetic Protocol (Acid Chloride): Patent US20170129849A1. Process for the preparation of 2-(trihalomethyl) benzamide. (2017).

-

Conformational Analysis: Tornos, J. A., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide... a study of the energetics of conformational changes. Acta Crystallographica Section E.

Sources

Methodological & Application

Using 2,4,6-tris(trifluoromethyl)benzamide in crystal engineering

Application Note: Crystal Engineering with 2,4,6-Tris(trifluoromethyl)benzamide (TTFB)

Executive Summary

This guide details the protocols for utilizing 2,4,6-tris(trifluoromethyl)benzamide (TTFB) as a supramolecular reagent in crystal engineering. Unlike standard co-formers (e.g., benzoic acid, nicotinamide), TTFB offers a unique combination of extreme steric bulk and fluorine-directed assembly .

The strategic introduction of the 2,4,6-tris(trifluoromethyl) motif serves two primary functions:

-

Steric Locking: The "molecular gear" shape prevents close

- -

Hydrophobic Shielding: The trifluoromethyl (

) groups create a "fluorous shell" around the amide synthon, protecting the hydrogen bond network from hygroscopic interference.

Physicochemical Profile & Mechanism

To effectively use TTFB, researchers must understand its competitive landscape in the crystallization vial.

| Property | Value / Description | Impact on Crystal Engineering |

| Molecular Formula | High fluorine content increases lattice energy via electrostatic contacts. | |

| H-Bond Donors | 2 (Amide | Forms robust |

| H-Bond Acceptors | 1 (Carbonyl | Competes for protons; the |

| Steric Profile | Ortho-substituents ( | Forces the amide group out of planarity with the phenyl ring (torsion > 40°). |

| Key Interactions | Directs packing when strong H-bonds are saturated. |

Mechanistic Diagram: The "Fluorous Shield" Effect

The following diagram illustrates how TTFB disrupts standard packing to enforce a fluorinated lattice architecture.

Caption: Workflow showing how TTFB's steric and electronic features converge to stabilize unique crystal forms.

Protocol A: Synthesis & Purification of TTFB

Note: While TTFB can be sourced from specialized fluorochemical suppliers, in-house synthesis ensures high purity required for sensitive crystallization screens.

Reagents: 1,3,5-Tris(trifluoromethyl)benzene,

Validated Synthetic Route (Carboxylation Method):

-

Lithiation: Dissolve 1,3,5-tris(trifluoromethyl)benzene in dry diethyl ether at

under Argon. Add -

Quench: Bubble dry

gas through the solution to form the lithium carboxylate. Acidify with -

Amidation: Reflux the acid in thionyl chloride (

) to form the acid chloride. Remove excess -

Purification (CRITICAL):

-

Step 1: Wash with

to remove unreacted acid. -

Step 2: Recrystallize from Methanol/Water (80:20) . The high fluorination makes the compound hydrophobic; adding water forces precipitation of pure crystals.

-

Protocol B: Co-Crystal Screening Workflow

TTFB is an excellent co-former for APIs (Active Pharmaceutical Ingredients) containing pyridine , imidazole , or carboxylic acid moieties.

Experimental Setup

| Parameter | Specification |

| Stoichiometry | Screen 1:1 and 1:2 (API:TTFB) ratios. |

| Solvent System | Fluorinated solvents are preferred to match TTFB solubility. |

| Method | Liquid-Assisted Grinding (LAG) followed by Slurry Maturation. |

Step-by-Step Procedure

1. Liquid-Assisted Grinding (LAG):

-

Weigh

of Target API and -

Add 2 stainless steel balls (

). -

Add

of Hexafluoroisopropanol (HFIP) or Chloroform . Note: HFIP is a "universal solvent" for peptide/amide bond formers. -

Grind at

for -

Analyze immediately via PXRD (Powder X-Ray Diffraction).

2. Slurry Maturation (Thermodynamic Control):

-

If LAG produces amorphous material or physical mixtures, proceed to slurry.

-

Suspend the ground mixture in

of Nitromethane (good for stabilizing weak interactions). -

Stir at

at -

Filter and dry under vacuum.

3. Single Crystal Growth (Evaporation):

-

Dissolve the 1:1 mixture in a 1:1 v/v mix of Acetone and 2,2,2-Trifluoroethanol (TFE) .

-

Allow slow evaporation at

(refrigerator). Lower temperatures favor the formation of ordered, dense fluorinated lattices.

Characterization & Data Interpretation

When analyzing the resulting crystals, specific spectral signatures confirm the formation of a TTFB co-crystal.

IR Spectroscopy Markers

-

Amide I Band (C=O): Look for a shift from

(pure TTFB) to -

Amide II Band (N-H): Significant broadening or red-shift indicates participation of the

group in heterosynthons.

Crystallographic Analysis (XRD)

-

Short Contacts: Check for

distances -

Packing Coefficient: TTFB crystals often have lower packing coefficients (

) compared to non-fluorinated analogues (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Phase Separation | TTFB is too hydrophobic compared to the API. | Switch to a "bridging solvent" like 1,4-Dioxane or THF that dissolves both well. |

| Oiling Out | Fluorine-fluorine repulsion prevents lattice locking. | Use Anti-solvent Vapor Diffusion . Dissolve in THF, place vial in a jar containing Pentane. |

| Disordered | Rotational freedom of | Collect SCXRD data at 100 K . Disorder is common; use a split-site model during refinement. |

References

-

Suppression of Disorder by Fluorine Substitution

-

Synthesis of Fluorin

- Klemp, A., et al. "Synthesis and Structure of Metal-Containing Eight- and Twelve-Membered M‒N‒C‒O‒Heterocycles." Organometallics, 2006. (Describes synthesis of 2,4,6-tris(trifluoromethyl)benzamide).

-

Role of Organic Fluorine in Crystal Engineering

-

Fluorine Interactions Review

Sources

The Trifluoromethyl Benzamide Scaffold: A Cornerstone in Modern Agrochemical Synthesis

Application Notes and Protocols for Researchers in Agrochemical Development

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the agrochemical industry, leading to the development of pesticides with enhanced efficacy, metabolic stability, and tailored environmental profiles. Among the various fluorinated motifs, the trifluoromethyl (-CF₃) group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the applications of trifluoromethyl-substituted benzamides and their precursors in the synthesis of cutting-edge agrochemicals. As a senior application scientist, this document is structured to provide not only detailed protocols but also the scientific rationale behind the synthetic strategies, ensuring a comprehensive understanding for researchers and professionals in the field.

The Power of the Trifluoromethyl Group in Agrochemical Design

The trifluoromethyl group is a bioisostere for moieties like methyl or chloro groups, but its unique electronic properties confer significant advantages.[1] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional stability of the C-F bond contribute to:

-

Enhanced Biological Activity: The -CF₃ group can increase the binding affinity of a molecule to its target protein, leading to higher potency.[1]

-

Increased Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation by enzymes in target pests and the environment, prolonging the compound's activity.[1][2]

-

Improved Lipophilicity: This property enhances the molecule's ability to penetrate the waxy cuticles of insects or the cell membranes of plants and fungi, improving uptake and translocation.[2][3]

Over the last two decades, more than half of all newly launched pesticides have been fluorinated, with a significant portion containing a trifluoromethyl group.[4] This underscores the pivotal role of this functional group in modern agrochemical discovery and development.

Case Study: The Convergent Synthesis of Flubendiamide

A prime example of a complex agrochemical featuring a polyfluorinated motif is Flubendiamide, a potent insecticide that activates ryanodine-sensitive intracellular calcium release channels in insects.[5] Its structure is composed of three main parts: a phthaloyl moiety, an aliphatic amine moiety, and a crucial aromatic amine moiety bearing a heptafluoroisopropyl group.[6] The synthesis of Flubendiamide is a convergent process, meaning two key intermediates are prepared separately and then combined in the final steps.[5]

Overall Synthesis Workflow

Caption: Convergent synthesis pathway for Flubendiamide.

Protocol 1: Synthesis of the Phthalic Acid Moiety

This part of the synthesis begins with 3-nitrophthalic acid and involves several key transformations to introduce the iodine and the aliphatic amine substituents.

Step 1: Reduction of 3-Nitrophthalic Acid

-

Reaction: Dissolve 3-nitrophthalic acid in a suitable solvent such as ethanol.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain 3-aminophthalic acid.

Step 2: Sandmeyer Reaction to Introduce Iodine

-

Diazotization: Dissolve the 3-aminophthalic acid in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Iodination: Add a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is replaced by iodine.

-

Cyclization: Heating the resulting 3-iodophthalic acid can induce dehydration to form 3-iodophthalic anhydride.

Step 3: Regioselective Amine Addition

-

Reaction: Dissolve 3-iodophthalic anhydride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool in an ice bath.[5]

-

Nucleophilic Attack: Slowly add the aliphatic amine (e.g., N,N-dimethyl-2-(methylsulfonyl)ethanamine) dropwise with stirring. The amine preferentially attacks the less sterically hindered carbonyl group.[5]

-

Completion: Allow the reaction to warm to room temperature and stir for several hours.[5]

-

Isolation: The resulting phthalamic acid intermediate is typically isolated by solvent evaporation or precipitation.[5]

Protocol 2: Synthesis of the Trifluoromethylated Aniline Moiety

The synthesis of the aniline moiety, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline, involves the introduction of the heptafluoroisopropyl group onto a substituted aniline precursor.[5]

-

Starting Material: Begin with a suitable substituted aniline, for example, 2-methyl-4-bromoaniline.

-

Radical Reaction: The heptafluoroisopropyl group is typically introduced via a radical reaction using a source like 2-bromo-heptafluoropropane.[7] This reaction is often initiated with a radical initiator (e.g., AIBN) or through photochemical methods.

-

Purification: The target aniline intermediate is then purified using standard techniques such as column chromatography.

Protocol 3: Final Coupling and Oxidation

The final steps involve coupling the two intermediates and a subsequent oxidation.

-

Amidation: The phthalamic acid intermediate is coupled with the trifluoromethylated aniline moiety. This can be achieved by first converting the carboxylic acid of the phthalamic acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with the aniline.

-

Oxidation: In some synthetic routes, a final oxidation step is required. For instance, if the aliphatic amine contains a sulfide that needs to be converted to a sulfoxide or sulfone, an oxidizing agent like hydrogen peroxide can be used.[8][9]

Applications of Trifluoromethylated Anilines and Pyridines

Trifluoromethylated anilines and pyridines are crucial building blocks in the synthesis of a wide array of agrochemicals.

Trifluoromethyl Anilines

These compounds are versatile intermediates for creating potent and targeted pesticides, herbicides, and fungicides.[2] The trifluoromethyl group enhances the lipophilicity of the final product, improving its penetration into plant tissues or insect cuticles.[2] Furthermore, it confers greater stability against environmental and metabolic degradation, leading to more persistent and effective pest control.[2]

Trifluoromethyl Pyridines (TFMPs)

The trifluoromethylpyridine scaffold is a key component in numerous commercial agrochemicals.[4][10] The first TFMP-containing agrochemical to be commercialized was the herbicide Fluazifop-butyl. Since then, over 20 agrochemicals with this moiety have been developed.[4][11] The position of the trifluoromethyl group on the pyridine ring can be tuned to optimize biological activity.[11]

| Agrochemical | Type | Mode of Action |

| Flonicamid | Insecticide | Chordotonal organ modulator (IRAC Group 29)[4] |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor[4] |

| Flupyrsulfuron-methyl | Herbicide | Acetolactate synthase (ALS) inhibitor[4] |

| Fipronil | Insecticide | GABA receptor antagonist[3] |

| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor[3] |

| Trifluralin | Herbicide | Microtubule assembly inhibition[3] |

General Synthetic Methodologies for Trifluoromethylated Benzamides

While complex syntheses like that of Flubendiamide are common, simpler trifluoromethylated benzamides also serve as important intermediates. The introduction of the trifluoromethyl group onto an aromatic ring can be achieved through various methods, including the use of electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents.[12][13][14]

A general approach to synthesizing a trifluoromethyl-substituted benzamide is as follows:

Caption: General synthesis of a trifluoromethyl benzamide.

Protocol 4: General Synthesis of a Trifluoromethyl-Substituted Benzamide

-

Activation of Carboxylic Acid: Start with the corresponding trifluoromethyl-substituted benzoic acid. Convert the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: React the resulting trifluoromethyl-substituted benzoyl chloride with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by crystallization or column chromatography.

Conclusion

The trifluoromethyl group is a powerful tool in the design of modern agrochemicals. Trifluoromethyl-substituted benzamides and their aniline and pyridine precursors are essential components in the synthesis of a diverse range of highly effective herbicides, insecticides, and fungicides. The case of Flubendiamide highlights the intricate synthetic strategies employed to construct these complex molecules. A thorough understanding of the synthetic protocols and the underlying chemical principles is crucial for researchers aiming to develop the next generation of innovative and sustainable crop protection solutions.

References

- An In-depth Technical Guide to the Synthesis of Flubendiamide - Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.

- Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals - Benchchem.

- Enhancing Agrochemical Efficacy: The Role of Trifluoromethyl Anilines.

- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview - Benchchem.

- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.

- Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC.

- “A Process For Preparation Of Flubendiamide And Its Intermediates” - QuickCompany.

- Schematic illustration of the synthesis of flubendiamide. - ResearchGate.

- Trifluoromethyl group - Grokipedia.

- CN101948413A - Method for preparing flubendiamide - Google Patents.

- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- 3,5-Bis(trifluoromethyl)benzamide - Chem-Impex.

- Synthesis routes of 3-(Trifluoromethyl)benzamide - Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar.

- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - MDPI.

- US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. “A Process For Preparation Of Flubendiamide And Its Intermediates” [quickcompany.in]

- 9. CN101948413A - Method for preparing flubendiamide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

Designing sterically crowded ligands with fluorinated benzamides

Application Note: Strategic Design and Synthesis of Sterically Crowded Fluorinated Benzamide Ligands

Executive Summary

This guide details the rational design and synthesis of sterically crowded fluorinated benzamides. While benzamides are ubiquitous in medicinal chemistry, their role as Directing Groups (DGs) in C-H activation and as ** conformationally locked ligands** in protein-ligand interactions requires precise steric and electronic engineering.

The incorporation of fluorine atoms—specifically at the ortho positions—introduces a phenomenon known as the "Ortho-Fluorine Effect." This effect restricts rotation around the amide bond (

Design Principles: The Physics of Crowding

Designing a "crowded" ligand is not merely about adding bulk; it is about adding bulk in the right vector.

The Ortho-Fluorine Effect

Fluorine is often called a "steric mimic" of hydrogen, but this is misleading in crowded systems. Its van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å), but its true power lies in its electronegativity.

-

Dipole Alignment: In ortho-fluorinated benzamides, the C-F bond dipole opposes the C=O bond dipole. To minimize repulsion, the amide bond twists out of planarity or locks into a specific conformation.

-

The "Lock": When fluorine is placed ortho to the amide nitrogen (on the aniline ring), it forces the N-H bond to align anti-periplanar to the C-F bond to maximize an intramolecular electrostatic contact (or weak H-bond), effectively locking the

torsion angle.

Design Workflow

The following diagram illustrates the decision matrix for designing these ligands.

Figure 1: Decision matrix for placing fluorine atoms to achieve specific conformational locking effects.

Synthetic Protocols

Synthesizing sterically crowded fluorinated benzamides is notoriously difficult. The electron-withdrawing nature of fluorine renders fluorinated anilines (e.g., 2,3,4,5,6-pentafluoroaniline) extremely poor nucleophiles. Standard coupling reagents (EDC, HOBt) often fail or result in low yields.[1]

Two robust protocols are presented below.

Protocol A: The Acyl Fluoride Method (Recommended)

This method generates an acyl fluoride in situ.[2][3] Acyl fluorides are stable toward water but highly reactive toward amines, maintaining reactivity even in sterically demanding scenarios.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[1]

-

Fluorinated Aniline (1.1 equiv)

-

BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

-

Fluorination: Add BTFFH (1.2 equiv) in one portion. Stir at room temperature for 30 minutes. Note: The formation of the acyl fluoride can be monitored by 19F NMR (triplet/quartet around +40 to +50 ppm).

-

Coupling: Add the fluorinated aniline (1.1 equiv).

-

Reaction: Stir at room temperature for 12–24 hours. For extremely hindered substrates (e.g., pentafluoroaniline), heat to 40°C.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted aniline/DIPEA), then sat. NaHCO3. Dry over MgSO4 and concentrate.

Protocol B: The "Forceful" Acid Chloride Method

Use this for substrates where the aniline is exceptionally non-nucleophilic (e.g., sulfonamides or poly-fluorinated systems).

Reagents:

-

Thionyl Chloride (

) or Oxalyl Chloride -

Sodium Hydride (NaH, 60% dispersion)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Acid Chloride Formation: Reflux the carboxylic acid in neat

(or with cat. DMF) for 2 hours. Remove excess -

Aniline Deprotonation: In a separate flask, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the fluorinated aniline (1.0 equiv) dropwise. Stir for 30 mins to generate the anilide anion (

). -

Coupling: Add the acid chloride (dissolved in minimal THF) dropwise to the anilide anion solution at 0°C.

-

Completion: Allow to warm to RT. The reaction is usually instantaneous. Quench with water.[4]

Experimental Workflow & Troubleshooting

The following diagram outlines the synthetic pathway and critical decision points.

Figure 2: Synthetic workflow selection based on aniline nucleophilicity.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction (Method A) | Aniline is too electron-deficient. | Switch to Method B (NaH deprotonation increases nucleophilicity). |

| Hydrolysis of Product | Steric crowding prevents amide resonance, making the C-N bond labile. | Store compound in solid state; avoid acidic aqueous workups. |

| Rotamers in NMR | Success Indicator. The steric lock is working. | Perform High-Temp NMR (DMSO-d6, 80°C) to coalesce peaks for integration. |

Validation: Proving the "Lock"

To confirm that your ligand is sterically crowded and conformationally locked (as opposed to just "bulky"), you must perform 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

-

Objective: Observe through-space interactions between the ortho-fluorine and the amide N-H or proximal protons.

-

Interpretation: A strong NOE signal indicates the atoms are within < 3 Å, confirming the restricted rotation.

-

X-Ray Crystallography: This is the gold standard. Look for the torsion angle

(

References

-

Conformational Control via Fluorine

- Startowski, M. et al. "Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects." Organic Chemistry Frontiers, 2020.

-

Acyl Fluoride Synthesis Protocol (BTFFH)

-

C-H Activation & Fluorinated Directing Groups

-

Fluorine in Medicinal Chemistry (Review)

- Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Benzamide Intermediates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of volatile fluorinated benzamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this important class of molecules. The incorporation of fluorine can significantly alter a molecule's physical properties—increasing volatility, modifying polarity, and impacting crystal lattice formation—making purification a non-trivial step in any synthetic workflow.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles to empower you to make informed decisions during your experiments.

Part 1: Method Selection and Initial Considerations (FAQ)

This section provides high-level guidance on selecting an appropriate purification strategy. The choice of method is critical and depends on the specific properties of your intermediate, such as its boiling point, thermal stability, and the nature of the impurities.

Q1: How do I choose the best initial purification method for my volatile fluorinated benzamide intermediate?

The optimal method depends on a balance of the compound's volatility, thermal stability, and the physical state of the crude material (solid vs. oil). A decision-making workflow can streamline this process.

Caption: Decision workflow for selecting a purification method.

Q2: What are the most critical safety precautions for handling these compounds?

Due to their fluorine content and volatility, these intermediates require stringent safety measures.

-

Ventilation: Always handle these compounds in a certified chemical fume hood to prevent inhalation of volatile substances.[3] Some fluoropolymers can release toxic materials in the headspace of containers.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate gloves.[4] For handling pure fluorine or HF, specialized gloves (e.g., made of fluoroplastic) are recommended over standard nitrile gloves.[4]

-

Thermal Decomposition: Be aware that heating fluorinated organic compounds can lead to decomposition, potentially releasing highly toxic and corrosive gases like hydrogen fluoride (HF) or carbonyl fluoride.[5]

-

HF Exposure: Fluorine compounds can hydrolyze to hydrofluoric acid (HF) upon contact with moisture.[6] Skin contact with HF requires immediate and specific first aid, including flushing with copious amounts of water and applying 2.5% calcium gluconate gel.[6] Ensure this antidote is readily available before starting work.

-

Disposal: Waste containing fluorinated compounds may need to be disposed of as hazardous waste.[7] Never dispose of them down the drain or in regular trash.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments in a question-and-answer format.

Distillation Issues

Distillation is a powerful technique for purifying volatile liquids, but it comes with challenges.

Q: My product has a high boiling point and seems to be decomposing in the distillation pot. What can I do? A: This is a classic sign of thermal instability. The goal is to lower the temperature required for distillation.

-

Cause: The temperature required to achieve a sufficient vapor pressure at atmospheric pressure is exceeding the compound's decomposition temperature.

-

Solution 1: Reduce the Pressure. The most effective solution is to perform a vacuum distillation. Reducing the system pressure significantly lowers the boiling point. Use a vacuum pump and a manometer to control and monitor the pressure.

-

Solution 2: Use a Kugelrohr Apparatus. For small quantities of high-boiling, thermally sensitive compounds, a Kugelrohr apparatus is ideal.[8] It minimizes the path length for the vapor, allowing distillation at lower temperatures and pressures with minimal product loss.

-

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By lowering the system pressure with a vacuum, the temperature at which this equilibrium is reached is also lowered, thus avoiding thermal decomposition.

Q: I'm losing a significant amount of my volatile product during solvent removal on the rotary evaporator. How can I prevent this? A: This is a common problem when the product's volatility is close to that of the solvent.

-

Cause: The reduced pressure of the rotary evaporator is sufficient to co-evaporate your product along with the solvent.

-

Solution 1: Reduce Vacuum Strength. Do not use the full vacuum power of your pump.[8] Use a vacuum controller or a bleed valve to maintain a higher pressure (e.g., 100-200 mbar) where the solvent evaporates efficiently but the product remains in the liquid phase.

-

Solution 2: Control Temperature. Avoid excessive heating of the water bath. Often, room temperature is sufficient for removing volatile solvents under a gentle vacuum.

-

Solution 3: Use a Cold Trap. Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler). While this won't prevent evaporation from the flask, it will allow you to recover the product from the trap, which is better than losing it to the pump.[8]

Q: My distillation is experiencing "bumping" (sudden, violent boiling). How do I ensure smooth distillation? A: Bumping occurs when a liquid becomes superheated and then boils instantaneously.

-

Cause: Lack of nucleation sites for bubbles to form smoothly.

-

Solution 1: Use a Magnetic Stir Bar. Vigorous stirring provides a large surface area and mechanical agitation, promoting smooth boiling. This is the preferred method for round-bottom flasks.

-

Solution 2: Use Boiling Chips. These are small, porous materials that release a steady stream of bubbles, acting as artificial nucleation sites. Important: Never add boiling chips to a hot liquid, as it can cause violent boiling over.[9] Always add them before you begin heating.

Crystallization Challenges

Crystallization is a primary method for purifying solids, but fluorinated compounds can behave unpredictably.

Q: My fluorinated benzamide is "oiling out" instead of forming crystals. What's happening and how do I fix it? A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.

-

Cause: The solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of the solvent. This is common if the solution is cooled too quickly or if the solvent is too good.[10]

-

Solution 1: Slow Down Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[10][11] This gives the molecules time to orient themselves into a crystal lattice.

-

Solution 2: Reduce Solvent Volume. You may have used too much solvent, keeping the compound dissolved even at lower temperatures.[10] Try to evaporate some of the solvent and reheat to re-dissolve before attempting to cool again.

-

Solution 3: Change Solvents. The ideal solvent dissolves the compound well when hot but poorly when cold.[10] Experiment with different solvents or solvent/anti-solvent systems. For benzamides, systems like ethanol, or ethyl acetate/hexanes are common starting points.[10][12]

-

Solution 4: Add a Seed Crystal. If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[10]

Q: I can't find a good single solvent for recrystallization. What should I do? A: A binary (two-solvent) system, often called a solvent/anti-solvent system, is the solution.

-

Cause: No single solvent provides the ideal solubility profile (high solubility when hot, low when cold).

-

Solution: Use a Solvent/Anti-Solvent Pair.

-

Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone).[13]

-

Heat this solution gently.

-

Slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, water) dropwise until you see persistent cloudiness (turbidity).[11]

-

Add a few drops of the "good" solvent to make the solution clear again.

-

Allow the solution to cool slowly. The gradual change in solvent polarity will decrease the compound's solubility and promote crystal growth.[11]

-

Chromatography Problems

Chromatography is essential for separating complex mixtures, but the unique polarity of fluorinated compounds can pose challenges.

Q: My fluorinated compound is streaking or showing poor peak shape on a silica gel column. Why? A: This is often due to interactions with the stationary phase or issues with the mobile phase.

-

Cause 1: Acidity of Silica Gel. Silica gel is slightly acidic and can strongly interact with basic sites on your molecule (like an amide), causing tailing.

-

Solution 1: Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica.

-

Cause 2: Incorrect Mobile Phase Polarity. The unique "polar hydrophobicity" of fluorinated compounds can make solvent selection tricky.[1] A standard ethyl acetate/hexanes system may not be optimal.

-

Solution 2: Experiment with different solvent systems on TLC first.[10] Consider solvents that can disrupt different types of interactions. For example, using dichloromethane can offer different selectivity compared to ethyl acetate.

-

Cause 3: Overloading. Too much compound was loaded onto the column, exceeding its capacity. Use a larger column or load less material.

Q: My volatile product is disappearing from the collected fractions. How can I minimize this loss? A: This is a significant issue when using a stream of air or nitrogen to accelerate solvent evaporation from test tubes.

-

Cause: The product is co-evaporating with the mobile phase during the solvent removal step.

-

Solution 1: Collect Fractions into Pre-weighed Vials with Caps. Immediately after a fraction is collected, cap the vial to prevent evaporation.

-

Solution 2: Use a Multi-well Plate Evaporator. These systems use a combination of gentle heat, vacuum, and/or vortexing to remove solvent in a controlled manner, minimizing evaporative losses of the analyte.

-

Solution 3: Analyze Fractions Directly. If possible, analyze the fractions (e.g., by TLC or LC-MS) without completely evaporating the solvent to identify the product-containing tubes. Then, combine only the pure fractions for careful, slow solvent removal on a rotary evaporator under controlled conditions.

Part 3: Protocols and Data

Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System

This protocol is designed for a situation where a single solvent is not effective.

-

Solvent Selection: Use TLC or small-scale solubility tests to identify a "good" solvent (dissolves the compound well) and a miscible "anti-solvent" (dissolves the compound poorly). A common pair for benzamides is Dichloromethane/Hexane.[13]

-

Dissolution: Place the crude, solid intermediate in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent at room temperature required to fully dissolve the solid.

-

Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" dropwise using a pipette or dropping funnel until the solution just begins to turn cloudy.

-

Clarification: Add a few drops of the "good" solvent back into the flask until the solution becomes clear again. At this point, the solution is saturated.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount (spatula tip) of activated charcoal and gently heat the solution for a few minutes.[10][11] Remove the charcoal by hot filtration through a fluted filter paper.

-

Crystallization: Remove the stir bar, cover the flask with a watch glass, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]

-

Isolation: Once crystal formation appears complete, cool the flask in an ice-water bath for 15-30 minutes to maximize the yield.[10] Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[10]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by NMR, HPLC, or GC.[10]

Data Table: Common Solvents for Purification

This table summarizes key properties of solvents frequently used in the purification of benzamide intermediates.

| Solvent | Boiling Point (°C) | Polarity Index | Notes for Fluorinated Benzamides |

| Hexane / Heptane | 69 / 98 | 0.1 | Excellent anti-solvent. Low boiling point makes it easy to remove. |

| Toluene | 111 | 2.4 | Higher boiling point can aid in dissolving difficult compounds but requires vacuum for removal. |

| Dichloromethane (DCM) | 40 | 3.1 | Excellent "good" solvent. Its volatility requires careful handling to avoid product loss. |

| Ethyl Acetate (EtOAc) | 77 | 4.4 | Common chromatography eluent and recrystallization solvent. Can participate in H-bonding. |

| Acetone | 56 | 5.1 | Aprotic, highly polar solvent. Useful for dissolving polar intermediates. |

| Ethanol (EtOH) | 78 | 5.2 | Protic solvent, effective for recrystallizing compounds capable of H-bonding.[12] |

| Water | 100 | 10.2 | Often used as an anti-solvent with polar organic solvents like ethanol or acetone.[10] |

Part 4: References

-

Benchchem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.

-

ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

-

Benchchem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

-

OLabs. Recrystallization.

-

Fiveable. (2025, August 15). 4.4 Advanced distillation techniques and troubleshooting.

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

-

Secure Cyborg. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide.

-

University Handout. Recrystallization – Part 1.

-

PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

-

University of Rochester, Department of Chemistry. How To: Work with Volatile Compounds.

-

Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.

-

Purdue University, Department of Chemistry. Fluorine Safety.

-

Secure Cyborg. (2024, November 19). Distillation Systems Maintenance and Troubleshooting.

-

Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins.

-

NJ.gov. HAZARD SUMMARY: FLUORINE.

-

PMC. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.

-

PMC. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

-

PMC. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II.

-

PMC. Chemical Aspects of Human and Environmental Overload with Fluorine.

Sources

- 1. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluoropolymers.eu [fluoropolymers.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. theic2.org [theic2.org]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. nj.gov [nj.gov]

- 8. How To [chem.rochester.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Controlling amide bond rotation in crowded trifluoromethyl systems

Topic: Controlling Amide Bond Rotation in ortho-Trifluoromethyl Systems

Role: Senior Application Scientist Status: Online | System: Active

Executive Overview: The "Ortho-Trifluoromethyl Cliff"

Welcome. If you are accessing this guide, you are likely observing unexpected behavior in your amide-based lead compounds—specifically those containing an ortho-trifluoromethyl (

In drug discovery, the introduction of an

The Core Challenge:

The resonance interaction (

Diagnostic Module: NMR Troubleshooting

User Issue: "My proton NMR spectrum shows broad, shapeless humps instead of sharp doublets, or I see double the number of peaks expected."

Root Cause Analysis

You are observing coalescence phenomena . The rotation of your amide bond is occurring at a rate (

-

Broad Peaks:

(Coalescence). -

Double Peaks:

(Slow exchange/Atropisomerism). -

Sharp Single Peaks:

(Fast exchange—rare for

Protocol: Dynamic NMR (DNMR) Barrier Calculation

To quantify the stability of your rotamer, you must determine the rotational energy barrier (

Step 1: Determine Coalescence Temperature (

-

Prepare a sample in a high-boiling solvent (e.g., DMSO-

, Toluene- -

Run a VT-NMR (Variable Temperature) stack.

-

If peaks are split at RT: Heat in 10°C increments until they merge into a single sharp peak.

-

If peaks are broad at RT: Cool down to "freeze" the rotation or heat up to coalesce.

-

-

Identify

(the temperature where the two peaks just merge into a flat-topped plateau).

Step 2: Calculate Rate Constant (

Step 3: Calculate Free Energy of Activation (

Visual Workflow: DNMR Decision Tree

Figure 1: Decision matrix for characterizing amide bond rotation kinetics via Variable Temperature NMR.

Synthetic Troubleshooting Module

User Issue: "I cannot couple my ortho-trifluoromethyl aniline with the acid chloride. Standard HATU/EDC conditions yield <5% product."

The Mechanism of Failure

This is a classic synthetic trap. The

-

Electronic: The

group (strong EWG) pulls electron density from the amine, making it a poor nucleophile. -

Steric: The bulky

blocks the trajectory of attack on the carbonyl carbon.

Recommended Protocols

Method A: The "Ghosez" Activation (Neutral Conditions)

Standard acid chlorides (

-

Dissolve carboxylic acid (1.0 eq) in dry DCM.

-

Add Ghosez’s reagent (1.1 eq) at 0°C; stir 1h to form acid chloride.

-

Add the

aniline (1.2 eq) and Pyridine (2.0 eq). -

Reflux DCM (40°C) for 12–24h.

Method B: The "Anion" Method (For Extreme Hindrance)

If the amine is too weak to attack, you must turn it into a strong nucleophile by deprotonation.

-

Dissolve

aniline (1.0 eq) in dry THF under Argon. -

Cool to -78°C.

-

Add LiHMDS or NaHMDS (1.1 eq) dropwise. (Generates the anilide anion).

-

Stir 30 mins, then add the acid chloride (1.1 eq).

-

Allow to warm to RT. Reaction is usually instantaneous upon warming.

Visual Workflow: Synthetic Pathway Selection

Figure 2: Synthetic route optimization for sterically hindered and electron-deficient anilines.

Modulation & FAQ: Tuning the Barrier

Q: How does solvent choice affect the rotational barrier? A: Unlike many reactions where polar solvents lower barriers, in amides, polar solvents increase the rotational barrier. [1][2]

-

Mechanism:[3][4][5] The ground state of the amide has significant charge separation (

). The transition state (TS) involves twisting the bond 90°, breaking this resonance and reducing polarity. -

Result: Polar solvents (DMSO, MeOH) stabilize the polar ground state more than the less polar TS, thereby increasing

. If your peaks are broad in

Q: Can I isolate the individual rotamers?

A: Only if

-

For

benzamides, barriers often range from 18–22 kcal/mol, meaning they interconvert too fast for isolation but slow enough to broaden NMR. -

To Lock It: Add a second ortho-substituent (e.g.,

-methyl) on the other side of the ring. This "buttressing effect" can raise the barrier >30 kcal/mol, allowing chiral separation of the atropisomers.

Q: How does

-

A-Value (Steric bulk):

; -

Van der Waals Radius:

behaves effectively like an isopropyl group but with high electron density that repels the carbonyl oxygen lone pairs, adding an electrostatic barrier component to the steric one.

References

-

Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition. [Link]

-

Wiberg, K. B., & Rush, D. J. (2001). "Solvent Effects on the Thioamide Rotational Barrier." Journal of the American Chemical Society. [Link]

-

Ghosez, L., et al. (1979).[3] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications. [Link]

-

LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery: a pharmaceutical perspective." Journal of Medicinal Chemistry. [Link]

-

Bain, A. D. (2008). "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

- 1. "Solvent Effects On The Barrier To C-N Bond Rotation In N,N-Dimethylami" by Paul R. Rablen, D. A. Miller et al. [works.swarthmore.edu]

- 2. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. scispace.com [scispace.com]

- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Benzoyl Chloride Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for optimizing a critical, yet often challenging, parameter in modern organic synthesis: the reaction temperature for cross-coupling reactions involving fluorinated benzoyl chlorides. The principles discussed here are broadly applicable to various palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings, where precise temperature control is paramount for achieving high yield and purity.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Question 1: My reaction with 4-fluorobenzoyl chloride is stalling with low conversion. Should I simply increase the temperature?

Answer: While incomplete conversion is often linked to insufficient thermal energy, indiscriminately increasing the temperature can be counterproductive. Here’s a systematic approach:

-

Causality: The oxidative addition of an aryl chloride to a palladium(0) complex is often the rate-limiting step in a cross-coupling catalytic cycle and is highly temperature-dependent.[1][2] Increasing thermal energy can accelerate this step and improve conversion. However, higher temperatures also accelerate side reactions and can lead to catalyst decomposition.[2][3]

-

Troubleshooting Steps:

-

Incremental Increase: Instead of a large jump, increase the temperature in 10–15 °C increments. Monitor the reaction progress by TLC or LC-MS at each new setpoint. This allows you to find the "sweet spot" where the rate of the desired reaction is maximized relative to side reactions.

-

Catalyst Stability: Be aware of the thermal stability of your palladium catalyst and ligands. High temperatures (often >120 °C) can degrade common phosphine ligands, leading to catalyst deactivation and the formation of palladium black.[2][4] If you suspect this is happening, consider switching to more thermally robust N-heterocyclic carbene (NHC) ligands or pincer-type catalysts.[4][5]

-

Check Other Parameters: Before defaulting to a temperature increase, ensure other parameters are optimal. Confirm that your reagents are pure, the solvent is anhydrous, the base is appropriate and sufficiently strong, and that the system was properly degassed to remove oxygen.[1]

-

Question 2: I'm observing significant amounts of the corresponding fluorinated benzoic acid in my product mixture. How is temperature related to this hydrolysis?

Answer: The formation of fluorobenzoic acid is a classic sign of hydrolysis, a competitive reaction to your desired coupling. Temperature plays a major role in its rate.

-

Causality: Benzoyl chlorides are highly reactive acylating agents that readily react with water.[6][7][8] This hydrolysis reaction is exothermic and its rate increases significantly with temperature.[7] If your reaction conditions are not strictly anhydrous, or if your base is aqueous, heating the reaction will favor this undesired pathway.

-

Troubleshooting Steps:

-

Lower the Temperature: The most effective way to combat hydrolysis is to run the reaction at a lower temperature. For many acylation-type couplings, starting at 0 °C or even room temperature is advisable before carefully heating.[6]

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and dried under vacuum before use.

-

Slow Addition: Add the fluorinated benzoyl chloride dropwise to the reaction mixture. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with your coupling partner over the competing hydrolysis.[6]

-

Question 3: My reaction is producing a complex mixture of byproducts, possibly from a Friedel-Crafts reaction. Why does this happen at higher temperatures?

Answer: The formation of Friedel-Crafts-type byproducts indicates that your acyl chloride is reacting as an electrophile with an aromatic component in your mixture, a reaction that is often promoted by heat.

-

Causality: Friedel-Crafts acylation involves the generation of an acylium ion (or a related complex), which then performs an electrophilic aromatic substitution.[9][10] While typically catalyzed by a strong Lewis acid like AlCl₃, some palladium catalysts or additives can exhibit sufficient Lewis acidity to promote this side reaction, especially at elevated temperatures. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to this pathway.[11]

-

Troubleshooting Steps:

-

Reduce Reaction Temperature: This is the primary solution. Higher temperatures provide the activation energy needed for this undesired electrophilic aromatic substitution to occur. Reducing the temperature will significantly disfavor this pathway.

-

Screen Catalysts and Solvents: If the problem persists, the choice of catalyst, ligand, or solvent may be promoting the side reaction. A less Lewis-acidic catalyst system or a more coordinating solvent might be beneficial.

-

Protect a Nucleophilic Arene: If your coupling partner is an electron-rich aromatic ring, it is more susceptible to acylation. If temperature reduction is not sufficient, you may need to consider an alternative synthetic strategy.

-

Question 4: The reaction is highly exothermic and difficult to control upon adding the fluorinated benzoyl chloride. How can I manage this for better safety and selectivity?

Answer: A strong exotherm is a serious safety concern and a major cause of byproduct formation. Proper temperature and addition control are essential.

-

Causality: The reaction between an acyl chloride and a nucleophile (like an organometallic reagent in a cross-coupling reaction) is often very fast and highly exothermic.[6][7] A rapid temperature spike can cause the solvent to boil, lead to a runaway reaction, and promote the side reactions discussed above.

-

Troubleshooting Steps:

-

Initial Cooling: Always begin the addition of the benzoyl chloride at a reduced temperature. An ice-water bath (0–5 °C) is a standard starting point.[6]

-

Controlled, Slow Addition: Add the benzoyl chloride dropwise using a syringe pump or an addition funnel over a prolonged period (e.g., 30-60 minutes). This allows the cooling bath to dissipate the heat as it is generated, maintaining a stable internal temperature.[6]

-

Adequate Dilution: Ensure the reaction is not overly concentrated. Using a sufficient volume of solvent helps to moderate the temperature by acting as a heat sink.[6]

-

Monitor Internal Temperature: For larger-scale reactions, use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. Ensure it does not rise significantly during the addition.

-

Experimental Protocol: Temperature Screening for a Suzuki Coupling

This protocol provides a general framework for optimizing the reaction temperature for the Suzuki coupling of a generic fluorinated benzoyl chloride with an arylboronic acid.

Reagents & Equipment:

-

Fluorinated benzoyl chloride (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Reaction vials/tubes with stir bars, heating block or oil baths, TLC plates, LC-MS vials

Procedure:

-

Setup: In a glovebox, add the arylboronic acid, palladium precatalyst, and base to four separate reaction vials.

-

Solvent Addition: Add the anhydrous solvent to each vial to achieve a concentration of ~0.1 M with respect to the limiting reagent.

-

Temperature Equilibration: Place the vials in separate heating blocks or oil baths pre-set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Allow them to stir for 10 minutes to equilibrate.

-

Reagent Addition: Prepare a stock solution of the fluorinated benzoyl chloride in the anhydrous solvent. Add the benzoyl chloride (1.0 equiv) to each vial simultaneously (if possible) or sequentially.

-

Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot with a small amount of water, extract with ethyl acetate, and spot on a TLC plate. Prepare a diluted sample for LC-MS analysis to determine conversion and the ratio of product to byproducts.

-

Analysis: After the reaction series is complete, compare the results from each temperature. Identify the temperature that provides the best balance of reaction rate, final conversion, and purity.

Data Presentation: Example Temperature Screening Results